4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole
Overview
Description
4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the chloro, difluoromethyl, and phenyl groups in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of 4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole is associated with pain relief . The compound is part of a series of derivatives synthesized for their analgesic properties . These compounds have shown to be effective in relieving pain, suggesting that their targets may be related to the body’s pain response system .
Mode of Action
It has been observed that these compounds have an analgesic effect, which suggests that they interact with the body’s pain response system . In the presence of naloxone, a known opioid receptor antagonist, these compounds still displayed a pain-relieving effect . This indicates that their mode of action may be opioid-independent .
Biochemical Pathways
Given its analgesic properties, it is likely that it interacts with pathways related to pain perception and response .
Result of Action
The primary result of the action of this compound is pain relief . Most of the compounds in this series displayed potent analgesic efficacy and a duration of action ranging from ultrashort to long . They were found to be effective in relieving both peripheral and centrally mediated pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Introduction of the phenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors are common strategies to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the areas of oncology and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)-5-phenyl-1H-pyrazole
- 4-chloro-3-(methyl)-5-phenyl-1H-pyrazole
- 4-chloro-3-(fluoromethyl)-5-phenyl-1H-pyrazole
Uniqueness
4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
4-chloro-5-(difluoromethyl)-3-phenyl-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2N2/c11-7-8(6-4-2-1-3-5-6)14-15-9(7)10(12)13/h1-5,10H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUXJNQEZRMMAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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